Nitroso-5-methyloxazolidone

Description

Contextualization within the Oxazolidinone Class of Chemical Compounds

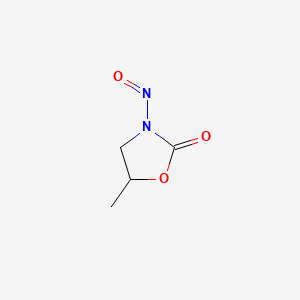

Oxazolidinones are a class of five-membered heterocyclic compounds containing both a nitrogen and an oxygen atom in the ring. toxplanet.com This structural motif is of considerable interest in medicinal chemistry, with some of the most prominent examples being potent antibiotics. toxplanet.comkaimosi.com The oxazolidinone core can be substituted at various positions, leading to a wide array of derivatives with diverse biological activities. toxplanet.com Nitroso-5-methyloxazolidone is characterized by a nitroso group (-N=O) attached to the nitrogen atom of the 5-methyloxazolidin-2-one ring. The IUPAC name for this compound is 5-methyl-3-nitroso-1,3-oxazolidin-2-one. nih.gov

Academic Significance and Research Relevance of N-Nitroso Compounds

N-nitroso compounds (NOCs) are a broad class of chemicals that have been the subject of extensive research due to their carcinogenic properties in various animal species. nih.govnih.gov The academic significance of these compounds lies in their potential role as environmental and dietary carcinogens. nih.govnih.gov Research into NOCs aims to understand their mechanisms of action, identify sources of human exposure, and assess their potential risks. nih.govnih.gov Many N-nitroso compounds are known to be potent mutagens and carcinogens, and their study is crucial for toxicology and cancer research. nih.govnih.gov

Chemical and Physical Properties

The basic chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-methyl-3-nitroso-1,3-oxazolidin-2-one | nih.gov |

| Molecular Formula | C4H6N2O3 | nih.gov |

| Molecular Weight | 130.10 g/mol | nih.gov |

| CAS Number | 79624-33-2 | nih.gov |

Detailed Research Findings

Research on this compound has primarily focused on its carcinogenic potential in animal models. The following tables present findings from studies conducted on mice and rats.

Carcinogenicity in Mice

A study involving the topical application of this compound to the skin of Swiss mice demonstrated its carcinogenic effects.

| Sex | Dose | Tumor Site | Tumor Type | Incidence |

|---|---|---|---|---|

| Female | 2 mg/animal, 3 times/week for 40 weeks | Skin | Squamous cell papilloma and carcinoma | 20/20 |

Carcinogenicity in Rats

The oral administration of this compound to F344 rats also resulted in the development of tumors, primarily in the forestomach.

| Sex | Dose | Tumor Site | Tumor Type | Incidence |

|---|---|---|---|---|

| Female | 20 mg/kg in water by gavage, once a week for 30 weeks | Forestomach | Squamous cell papilloma and carcinoma | 20/20 |

| Female | 20 mg/kg in water by gavage, once a week for 30 weeks | Duodenum | Adenocarcinoma | 2/20 |

Structure

3D Structure

Properties

CAS No. |

79624-33-2 |

|---|---|

Molecular Formula |

C4H6N2O3 |

Molecular Weight |

130.1 g/mol |

IUPAC Name |

5-methyl-3-nitroso-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C4H6N2O3/c1-3-2-6(5-8)4(7)9-3/h3H,2H2,1H3 |

InChI Key |

CWPDWGWHFVCTQM-UHFFFAOYSA-N |

SMILES |

CC1CN(C(=O)O1)N=O |

Canonical SMILES |

CC1CN(C(=O)O1)N=O |

Other CAS No. |

79624-33-2 |

Synonyms |

3-nitroso-5-methyl-2-oxazolidone 3-nitroso-5-methyloxazolidinone |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Nitroso 5 Methyloxazolidone

Established Synthetic Routes to Nitroso-5-methyloxazolidone

The primary and most established method for the synthesis of this compound involves the N-nitrosation of its secondary amine precursor, 5-methyloxazolidine (B2705598). This reaction is a classic example of electrophilic substitution on a nitrogen atom.

The general approach involves the reaction of 5-methyloxazolidine with a suitable nitrosating agent, typically in an acidic medium. The most commonly employed nitrosating agent for this transformation is nitrous acid (HNO₂), which is usually generated in situ from the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂). rsc.org

A plausible synthetic scheme is as follows:

Step 1: Formation of 5-methyloxazolidine

The precursor, 5-methyloxazolidine, is synthesized through the condensation reaction of isopropanolamine (1-amino-2-propanol) with formaldehyde (B43269). nih.gov This reaction is typically carried out by slowly adding a formaldehyde solution to isopropanolamine, often in the presence of a catalyst. cardiff.ac.uk The reaction is exothermic and requires careful temperature control. After the reaction is complete, water is removed, and the product can be purified by distillation.

Step 2: Nitrosation of 5-methyloxazolidine

The synthesized 5-methyloxazolidine is then subjected to nitrosation. A typical procedure would involve dissolving 5-methyloxazolidine in an aqueous acidic solution, such as hydrochloric acid, and then adding a solution of sodium nitrite dropwise while maintaining a low temperature to prevent the decomposition of nitrous acid. longdom.orglongdom.org The this compound product can then be extracted from the reaction mixture using an organic solvent and purified by standard techniques like chromatography or distillation.

While specific yields for this compound are not widely reported in the literature, analogous nitrosation reactions of cyclic amines can achieve yields ranging from moderate to high, depending on the specific reaction conditions and the stability of the resulting N-nitroso compound. cardiff.ac.uk

Precursor Compounds and Nitrosation Mechanisms

Formation from Amine Precursors and Aldehydes (e.g., 5-methyloxazolidine)

As previously mentioned, the direct precursor to this compound is 5-methyloxazolidine. This heterocyclic amine is formed from the reaction of a primary amino alcohol, isopropanolamine, and an aldehyde, formaldehyde. nih.gov The formation of N-nitroso compounds from the reaction of secondary or tertiary amines with a nitrosating agent is a well-documented chemical transformation.

Characterization of Nitrosating Agents and Reaction Conditions

A variety of nitrosating agents can be employed for the synthesis of N-nitrosamines. The choice of agent and reaction conditions can significantly influence the yield and purity of the product.

| Nitrosating Agent | Typical Reaction Conditions | Reference |

| Sodium Nitrite (NaNO₂) / Acid (e.g., HCl) | Aqueous solution, low temperature (0-10 °C) | cardiff.ac.uk |

| tert-Butyl Nitrite (TBN) | Solvent-free or in an organic solvent, mild conditions | rsc.orgresearchgate.net |

| Nitrosyl Halides (e.g., NOCl) | Organic solvents (e.g., CH₂Cl₂), often with a base | nih.gov |

| Dinitrogen Tetroxide (N₂O₄) | Can be used directly, often in an organic solvent | cardiff.ac.uk |

| Nitrosonium Tetrafluoroborate (NOBF₄) | Organic solvents, often with a base | nih.gov |

Table 1: Common Nitrosating Agents and their Typical Reaction Conditions

The most common method utilizes sodium nitrite in an acidic aqueous solution. rsc.org The acid protonates the nitrite ion to form nitrous acid, which is the active nitrosating species. The reaction is typically carried out at low temperatures to minimize the decomposition of nitrous acid. cardiff.ac.uk

tert-Butyl nitrite offers a milder, non-aqueous alternative, which can be advantageous for substrates that are sensitive to strong acids. rsc.org Nitrosyl halides and nitrosonium salts are powerful nitrosating agents that are often used in organic solvents for specific applications. nih.gov

Kinetic and Mechanistic Studies of Nitrosation Reactions

The mechanism of N-nitrosation of secondary amines, such as 5-methyloxazolidine, in acidic solution is well-established. The key electrophile is the nitrosonium ion (NO⁺), which is formed from the protonation and subsequent dehydration of nitrous acid. wikipedia.org

Formation of Nitrous Acid: NaNO₂ + H⁺ ⇌ HNO₂

Formation of the Nitrosating Agent: In acidic solution, nitrous acid can exist in equilibrium with other species, such as dinitrogen trioxide (N₂O₃). 2HNO₂ ⇌ N₂O₃ + H₂O

Formation of the Nitrosonium Ion: The protonation of nitrous acid followed by the loss of a water molecule can also generate the nitrosonium ion. HNO₂ + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺

Nucleophilic Attack: The unprotonated secondary amine, acting as a nucleophile, attacks the electrophilic nitrogen atom of the nitrosating agent (e.g., N₂O₃ or NO⁺) to form the N-nitroso compound. wikipedia.org

The rate of nitrosation is dependent on several factors, including the pH of the solution, the concentration of the amine and the nitrosating agent, and the temperature. rsc.org For most secondary amines, the reaction rate is maximal at a pH of around 3-4. At lower pH values, the concentration of the unprotonated, nucleophilic amine decreases, while at higher pH values, the concentration of the active nitrosating species diminishes. nih.gov

Exploration of Alternative and Novel Synthetic Approaches

While the classical nitrosation methods remain the most common, research into alternative and more environmentally friendly synthetic approaches is ongoing. These novel methodologies aim to avoid the use of harsh acidic conditions and toxic reagents.

Some of the emerging techniques that could potentially be applied to the synthesis of this compound include:

Electrochemical Nitrosation: This method involves the electrochemical oxidation of nitrite ions to generate a nitrosating species in situ. This approach can offer milder reaction conditions and avoid the use of strong acids. cardiff.ac.uk

Photochemical Nitrosation: The use of light to promote the nitrosation reaction is another area of investigation. This can allow for reactions to be carried out at lower temperatures and with greater selectivity. cardiff.ac.uk

Use of Novel Nitrosating Reagents: Researchers are continuously developing new nitrosating agents that are more stable, selective, and easier to handle than traditional reagents. researchgate.net For example, N-nitrososulfonamides have been reported as effective transnitrosating agents under mild conditions.

These alternative methods, while not yet established for the specific synthesis of this compound, represent promising avenues for future research in the development of more efficient and sustainable synthetic routes to this and other N-nitroso compounds.

Molecular Structure and Conformation Analysis of Nitroso 5 Methyloxazolidone

Theoretical and Spectroscopic Characterization of Molecular Structure

The definitive structure of Nitroso-5-methyloxazolidone is established through a combination of spectroscopic methods and theoretical calculations. The fundamental molecular identity is confirmed by its molecular formula, C4H6N2O3, and a molecular weight of approximately 130.10 g/mol . nih.gov

Theoretical investigations, often employing Density Functional Theory (DFT), are crucial for understanding the molecule's geometry and energetic landscape. researchgate.net These computational methods complement experimental data from spectroscopic techniques. While specific spectral data for this compound is not detailed in broad literature, the characterization of similar N-nitroso heterocyclic compounds typically relies on:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the connectivity of atoms and provide insights into the electronic environment and conformation. researchgate.net

Infrared (IR) Spectroscopy : This technique helps identify functional groups, particularly the carbonyl (C=O) of the oxazolidinone ring and the N=O stretch of the nitroso group.

These analytical methods collectively confirm the structure as 5-methyl-3-nitroso-1,3-oxazolidin-2-one. nih.gov

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H6N2O3 | nih.govdrugfuture.com |

| Molecular Weight | 130.10 g/mol | nih.gov |

| IUPAC Name | 5-methyl-3-nitroso-1,3-oxazolidin-2-one | nih.gov |

| CAS Number | 79624-33-2 | nih.govdrugfuture.com |

| Stereochemistry | Racemic | nih.gov |

Stereochemical Considerations and Isomerism

The stereochemistry of this compound is defined by two primary features: a chiral center and rotational isomerism.

Chirality : The presence of a methyl group at the C5 position of the oxazolidinone ring renders this carbon a stereocenter. Consequently, the molecule exists as a pair of enantiomers: (R)-5-methyloxazolidone and (S)-5-methyloxazolidone. Commercially available or synthesized forms of this compound are typically a racemic mixture, containing equal amounts of both enantiomers. nih.govnih.gov

Rotational Isomerism (Atropisomerism) : A significant characteristic of N-nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) bond. This is due to the partial double bond character arising from electron delocalization between the amine nitrogen and the nitroso group. sapub.org This restriction gives rise to two distinct planar rotamers (or atropisomers), which can be designated as E (anti) and Z (syn) isomers, depending on the orientation of the oxygen atom relative to the oxazolidinone ring. The energy barrier for this rotation is significant enough that distinct conformers can often be observed at room temperature using techniques like NMR spectroscopy. researchgate.netresearchgate.net

Conformational Analysis: Experimental and Computational Approaches

The five-membered oxazolidinone ring is not planar and adopts conformations that minimize steric and torsional strain. The exact conformation is a balance between the ring's puckering and the steric influence of the C5-methyl group and the planar N-nitroso group.

Experimental Approaches : Dynamic NMR studies are a primary experimental tool for probing the conformational landscape of cyclic nitrosamines. researchgate.net By analyzing chemical shifts and coupling constants, the preferred conformation of the ring (e.g., envelope or twist forms) and the equilibrium between the E and Z rotamers of the nitroso group can be determined. researchgate.net For related five-membered cyclic nitrosamines, the E rotamer is often found to be predominant. researchgate.net

Computational Approaches : Molecular mechanics and quantum chemical calculations (like DFT) are used to model the potential energy surface of the molecule. researchgate.net These methods can calculate the relative energies of different ring conformations and the energy barriers associated with the N-N bond rotation. researchgate.net For similar N-nitrosooxazolidines, computational studies have been used to predict the average rotational barriers and the populations of the different rotamers. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is key to its chemical behavior. A central feature is the "nitrosamine resonance." sapub.org The lone pair of electrons on the ring nitrogen (N3) delocalizes into the π* antibonding orbital of the adjacent nitroso (N=O) group. sapub.org This phenomenon has several structural consequences:

It imparts partial double-bond character to the N-N bond, leading to the restricted rotation discussed previously. sapub.org

It causes a lengthening of the N=O bond and a shortening of the N-N bond compared to standard single and double bonds. sapub.org

It contributes to the planarity of the N-N=O unit. sapub.org

The electron-withdrawing nature of the carbonyl group within the oxazolidinone ring also influences the electron density at the N3 nitrogen, affecting its reactivity. europa.eu Computational chemistry provides various reactivity descriptors, as shown in the table below, which help in predicting the molecule's chemical behavior.

Table 2: Computed Descriptors for this compound

| Descriptor | Value | Note |

|---|---|---|

| Hydrogen Bond Donor Count | 0 | Computed by PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Computed by PubChem nih.gov |

| Rotatable Bond Count | 1 | Computed by PubChem nih.gov |

| Topological Polar Surface Area | 59 Ų | Computed by PubChem nih.gov |

| Heavy Atom Count | 9 | Computed by PubChem nih.gov |

Chemical Reactivity and Reaction Mechanisms of Nitroso 5 Methyloxazolidone

Stability and Decomposition Pathways in Controlled Environments

The stability of Nitroso-5-methyloxazolidone is a critical factor influencing its environmental fate and biological interactions. Its decomposition can be initiated by various factors, including pH and temperature.

The decomposition mechanism under varying pH can differ. For example, some N-nitroso compounds show rapid degradation in neutral to slightly alkaline conditions (pH 6-8), while their stability increases in acidic environments (pH 1-5). It is plausible that this compound follows this trend, with the oxazolidinone ring potentially influencing the rate and products of decomposition. The protonation state of the molecule, dictated by the pH of the medium, is a key determinant of its stability and reaction pathway. sci-hub.se

Table 1: General pH-Dependent Stability Trends for N-Nitroso Compounds

| pH Range | General Stability | Predominant Reaction Type |

|---|---|---|

| Acidic (pH < 4) | Generally more stable, but acid-catalyzed decomposition can occur | Denitrosation, Rearrangement |

| Neutral (pH 6-8) | Often unstable, rapid degradation | Hydrolysis, Ring opening (for cyclic compounds) |

| Alkaline (pH > 8) | Variable, can be unstable | Base-catalyzed hydrolysis |

Note: This table represents generalized trends for N-nitroso compounds and is intended for illustrative purposes. The specific behavior of this compound may vary.

N-nitroso compounds, particularly N-nitrosamides, are known for their thermal lability. The thermal decomposition of these compounds can proceed through several pathways, often initiated by the cleavage of the N-N bond or rearrangement reactions. While specific studies on the thermolysis of this compound were not identified, the general principles of N-nitrosamide decomposition offer insight into its likely behavior.

One common thermal decomposition pathway for N-nitrosamides involves a rearrangement to form diazo esters. However, an alternative pathway is the homolytic cleavage of the N-N bond, which generates a nitric oxide radical and an amino radical. The subsequent reactions of these radical species determine the final product distribution. The structure of the parent amine and the acyl group significantly influences thermal stability. freethinktech.com

Reactions with Chemical Nucleophiles

The electrophilic nature of the nitroso nitrogen in N-nitrosamines renders them susceptible to attack by nucleophiles. nih.gov This reactivity is fundamental to their chemical transformations and biological activity. Common nucleophiles such as water, amines, and thiols can react with N-nitroso compounds.

The reaction with nucleophiles can be enhanced under acidic conditions, which activate the nitroso group. nih.gov For example, the reaction of N-methyl-N-nitrosoaniline with various nucleophiles in acidic solution has been studied, demonstrating the susceptibility of the N-nitroso group to nucleophilic attack. sci-hub.se While direct studies on this compound are lacking, it is expected to react with strong nucleophiles, potentially leading to denitrosation or ring-opening of the oxazolidinone moiety. The presence of the carbonyl group in the oxazolidinone ring may influence the reactivity of the nitroso group through electronic effects.

Table 2: Reactivity of N-Nitroso Compounds with Common Nucleophiles

| Nucleophile | General Reaction Type | Potential Products |

|---|---|---|

| Water (Hydrolysis) | Hydrolysis | Parent amine, Nitrous acid |

| Amines | Transnitrosation | New N-nitroso compound, Parent amine |

| Thiols | Reduction/Denitrosation | Parent amine, Disulfides |

| Organometallic Reagents (e.g., Grignard) | Nucleophilic addition | Hydrazones, Azomethine imines nih.gov |

Note: This table illustrates general reactions of N-nitroso compounds. The specific products for this compound would depend on the reaction conditions and the structure of the nucleophile.

Photochemical Reactivity Studies

N-nitroso compounds are known to be photochemically active, undergoing decomposition upon exposure to ultraviolet (UV) light. The primary photochemical process for many N-nitrosamines is the homolytic cleavage of the N-N bond, leading to the formation of an amino radical and a nitric oxide radical. This process is often pH-dependent.

While specific photochemical studies on this compound are not available in the surveyed literature, the general principles of N-nitrosamine photolysis can be applied. The photolysis is typically carried out in solution, and the solvent can play a significant role in the reaction pathway and product formation. The presence of acid can catalyze the photodecomposition. nih.gov The oxazolidinone ring in this compound might influence the absorption spectrum and the quantum yield of the photochemical reaction.

Mechanisms Governing Nitroso Group Reactivity

The reactivity of the nitroso group in this compound is governed by a combination of electronic and steric factors. The N-N=O moiety can participate in several types of reactions, including electrophilic attack on the nitroso nitrogen, radical reactions initiated by N-N bond cleavage, and rearrangements.

Computational studies using density functional theory (DFT) have provided insights into the activation mechanisms of N-nitrosamines. nih.gov These studies suggest that factors such as α-hydroxylation, proton transfer, and elimination reactions are critical steps in the metabolic activation that can lead to the formation of reactive intermediates capable of interacting with biological macromolecules. nih.gov The presence of the oxazolidinone ring, with its carbonyl group and oxygen heteroatom, is expected to modulate the electronic properties of the nitroso group, thereby influencing its reactivity towards different reagents and its decomposition pathways. The ultimate biological effect of N-nitroso compounds is often linked to their ability to generate alkylating agents upon decomposition.

Advanced Analytical Methodologies for Detection and Quantification of Nitroso 5 Methyloxazolidone

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of Nitroso-5-methyloxazolidone, enabling its separation from complex sample matrices prior to detection. Both gas and liquid chromatography have been successfully applied.

Gas chromatography has been a cornerstone in the analysis of nitrosamines. For compounds like this compound, GC is often coupled with a thermal energy analyzer (TEA), which provides specificity for nitroso groups. The typical approach involves the extraction of the analyte from the sample matrix, followed by concentration and direct injection into the GC-TEA system. The GC column separates the compounds based on their boiling points and interactions with the stationary phase, after which the TEA detector provides selective detection of the nitrosamine (B1359907).

Methodologies have been developed for the determination of N-nitrosamines, including cyclic ones, in various samples. For instance, a common method involves extraction with dichloromethane (B109758), concentration using a Kuderna-Danish evaporator, and subsequent analysis by GC-TEA. This approach has been validated for its accuracy and precision in identifying a range of nitrosamines.

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), has emerged as a powerful tool for the analysis of non-volatile nitrosamines like this compound. LC-based methods offer the advantage of analyzing thermally labile compounds without the need for derivatization.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed. This technique allows for the separation of the target analyte from interferences in the sample matrix, followed by highly selective and sensitive detection by the mass spectrometer. The use of a photolysis reactor post-column, which cleaves the N-NO bond, and subsequent detection of the resulting nitrite (B80452) by derivatization and visible-light detection, is another established LC-based approach.

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry is indispensable for the unambiguous identification and quantification of this compound. Its high sensitivity and specificity make it the preferred detection method in modern analytical laboratories.

Tandem mass spectrometry (MS/MS) is a key technique for the analysis of this compound. In a typical LC-MS/MS setup, the parent ion corresponding to the protonated molecule of this compound is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, minimizing the potential for false positives.

For the analysis of N-nitrosamines, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used in conjunction with MS/MS. These "soft" ionization techniques are well-suited for the analysis of thermally unstable compounds.

High-resolution mass spectrometry (HRMS) offers an additional layer of confidence in the identification of this compound. By providing a highly accurate mass measurement of the parent and fragment ions, HRMS can determine the elemental composition of the analyte. This capability is particularly useful for distinguishing the target compound from isobaric interferences, which have the same nominal mass but a different exact mass. Techniques like Orbitrap-based mass spectrometry have been successfully used for the screening and quantification of a wide range of nitrosamines in various matrices.

Spectroscopic Detection Methods, including Chemiluminescence Detection and Nuclear Magnetic Resonance (NMR) for Analysis

Beyond mass spectrometry, other spectroscopic techniques play a role in the detection and characterization of this compound.

Chemiluminescence detection, particularly through the use of a Thermal Energy Analyzer (TEA), is a highly specific method for nitrosamines. The principle of TEA involves the pyrolytic cleavage of the N-NO bond, releasing a nitric oxide (NO) radical. This radical then reacts with ozone to produce electronically excited nitrogen dioxide, which emits light upon returning to its ground state. The intensity of this light is directly proportional to the amount of the nitrosamine present. GC-TEA is a well-established method for the selective detection of volatile nitrosamines and can be adapted for less volatile compounds as well.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of compounds, including this compound. While not typically used for routine quantification due to its lower sensitivity compared to MS, NMR provides detailed information about the chemical structure and connectivity of atoms within the molecule. This information is invaluable for confirming the identity of a synthesized standard or for characterizing unknown nitrosamines.

Optimization of Sample Preparation and Extraction Techniques for Diverse Matrices

The accurate detection and quantification of this compound, a non-volatile N-nitrosamine, is critically dependent on the efficacy of sample preparation and extraction methodologies. scribd.com Given that this compound can be present at trace levels in highly complex sample matrices, optimization is essential to remove interfering substances, concentrate the analyte, and ensure compatibility with subsequent analytical instrumentation. The choice of technique is dictated by the physicochemical properties of the matrix, such as fat and water content, and the presence of other N-nitroso compounds (NOCs). scribd.comqascf.com

Commonly employed strategies for N-nitrosamines include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. scribd.comfood.gov.uk For solid samples like cured meats, traditional methods have involved distillation in mineral oil; however, this can be challenging due to the volatility of some nitrosamines. qascf.com Liquid samples, such as beer, may be directly subjected to LLE or adsorbed onto packed columns containing inert supports like Celite for extraction. qascf.com

Solid-Phase Extraction (SPE)

SPE is a widely adopted technique for cleaning up and concentrating nitrosamines from various matrices, including food and water. qascf.comamericanlaboratory.com The optimization of SPE involves selecting the appropriate sorbent material, conditioning solvents, sample loading conditions, washing steps, and elution solvents.

For food samples, a tandem SPE approach using Extrelut and Florisil cartridges has been shown to be effective. qascf.com In one optimized method, a hexane-dichloromethane (DCM) mixture was used to elute nitrosamines from the Extrelut column, followed by further purification on a Florisil cartridge using a DCM-methanol mixture. qascf.com In the analysis of drinking water, automated SPE using activated coconut charcoal cartridges has been validated. americanlaboratory.com The process involves conditioning the cartridge with DCM and methanol, loading the aqueous sample, drying with nitrogen gas, and eluting the analytes with DCM. americanlaboratory.com

QuEChERS Method

The QuEChERS methodology has emerged as a streamlined and effective alternative for complex food matrices. food.gov.uk This approach involves an initial extraction and partitioning step using a salt mixture (commonly magnesium sulfate (B86663) and sodium acetate) and an organic solvent (typically acetonitrile). This is followed by a dispersive SPE (d-SPE) cleanup step. The choice of d-SPE sorbent is crucial for removing specific matrix interferences. Common sorbents include:

Primary-Secondary Amine (PSA): Removes fatty acids, organic acids, and some sugars. food.gov.uk

Graphitized Carbon Black (GCB): Removes pigments and sterols. food.gov.uk

C18: Removes non-polar interferences like fats. food.gov.uk

Z-Sep: A zirconia-coated silica (B1680970) sorbent specifically designed for removing fatty components. food.gov.uk

Liquid-Liquid Extraction (LLE)

LLE remains a fundamental technique, particularly for liquid samples or as a primary extraction step for solids. qascf.comresearchgate.net A validated method for processed meats involves extraction with dichloromethane followed by a cleanup with a phosphate (B84403) buffer solution (pH 7.0). researchgate.net This approach avoids the need for solvent evaporation, which can lead to the loss of more volatile nitrosamines, and has demonstrated good sensitivity and selectivity. researchgate.net For liquid samples like beer, direct shaking with DCM is a simpler application of LLE. qascf.com Automation of LLE has also been developed for analyzing nitrosamine impurities in pharmaceutical products, enhancing throughput and reproducibility. researchgate.net

Research Findings and Optimization Data

Detailed research has focused on optimizing these methods to achieve high recovery rates and low limits of detection (LOD) and quantification (LOQ). For instance, a validated liquid extraction method for nine volatile N-nitrosamines in cooked ham achieved recoveries between 70% and 114%, with LODs ranging from 0.15 to 0.37 µg/kg. researchgate.net In the analysis of beer and meats using distillation or SPE followed by GC-TEA, detection limits were typically around 0.1 µg/kg, with recoveries from 85% to 98%. qascf.com The use of automated SPE for water analysis demonstrated excellent reproducibility, with relative standard deviations (RSDs) for spike recovery generally below 10%. americanlaboratory.com

The following tables summarize the parameters and findings for these optimized techniques.

Table 1: Comparison of Primary Extraction Techniques for N-Nitrosamines

| Technique | Typical Matrix | Key Optimization Steps | Advantages | Reported Recovery | Source(s) |

| Solid-Phase Extraction (SPE) | Water, Processed Meats, Beer | Sorbent selection (e.g., Florisil, Activated Charcoal), elution solvent choice (e.g., DCM), flow rate. | High selectivity, good concentration factor. | 85-98% | qascf.comamericanlaboratory.com |

| QuEChERS | Processed Meats, Cured Fish, Cheese | Selection of d-SPE sorbents (e.g., PSA, C18, GCB, Z-Sep) for cleanup. | Fast, high throughput, reduced solvent use. | Overall improvement on LLE/SPE | food.gov.uk |

| Liquid-Liquid Extraction (LLE) | Processed Meats, Beer, Pharmaceuticals | Solvent choice (e.g., Dichloromethane), pH control of aqueous phase, automation. | Simple, applicable to various sample types. | 70-114% | researchgate.netresearchgate.net |

| Mineral Oil Distillation | Malt, Meats | Heating temperature and time, use of Kuderna-Danish concentrator. | Effective for some solid matrices. | 85-98% | qascf.com |

Table 2: Optimization Parameters for Solid-Phase Extraction (SPE) in Diverse Matrices

| Matrix | SPE Sorbent(s) | Elution Solvent System | Key Findings | Source(s) |

| Meat Products | Extrelut-Florisil (tandem) | 60:40 v/v Hexane-DCM from Extrelut; 95:5 v/v DCM-Methanol from Florisil | Tandem approach provides enhanced purification. | qascf.com |

| Drinking Water | Activated Coconut Charcoal | Dichloromethane (DCM) | Suitable for automated systems; good reproducibility (<10% RSD). | americanlaboratory.com |

| Beer | Celite / Extrelut | Dichloromethane (DCM) | Simpler than distillation for liquid matrices. | qascf.com |

Table 3: QuEChERS Dispersive SPE (d-SPE) Sorbents for Matrix Cleanup

| d-SPE Sorbent | Target Interferent Removed | Applicable Matrix Type | Source(s) |

| PSA (Primary-Secondary Amine) | Fatty acids, organic acids, sugars, certain pigments | General purpose, widely used for food. | food.gov.uk |

| C18 (Octadecylsilane) | Non-polar compounds (e.g., fats, lipids) | High-fat foods (meats, fish, cheese). | food.gov.uk |

| GCB (Graphitized Carbon Black) | Pigments (e.g., chlorophyll), sterols | Pigmented fruits and vegetables. | food.gov.uk |

| Z-Sep | Fats and lipids (specifically) | High-fat foods. | food.gov.uk |

Environmental and Abiotic Degradation Pathways of Nitroso 5 Methyloxazolidone

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary degradation pathway for many N-nitroso compounds in aqueous environments. The stability of these compounds is highly dependent on their structure and the pH of the surrounding medium. Generally, N-nitrosamides, a class to which Nitroso-5-methyloxazolidone belongs, are less stable in aqueous solutions compared to N-nitrosamines, particularly under neutral to basic conditions. 63.251.169

Research on the decomposition of N-nitroso-5-methyloxazolidone in a pH 7.4 phosphate (B84403) buffer has shown that it undergoes degradation to form various aldehydes and ketones. dfg.de The decomposition was studied by monitoring the formation of dinitrophenylhydrazine derivatives of the carbonyl products. While specific mechanistic pathways for this compound are not extensively detailed in the available literature, the degradation of similar N-nitrosooxazolidones provides insight into the likely reactions. The process is believed to involve the cleavage of the N-N bond and subsequent rearrangement and breakdown of the oxazolidone ring structure. For N-nitrosooxazolidone, a major degradation product is 1,3-dioxolane-2-one (ethylene carbonate), with ethylene (B1197577) glycol also being a significant product. dfg.de It is plausible that this compound follows a similar degradation pattern, yielding corresponding methylated derivatives.

The table below summarizes the identified degradation products from the decomposition of N-nitroso-5-methyloxazolidone in a neutral aqueous buffer. dfg.de

| Precursor Compound | pH | Identified Degradation Product Type |

| This compound | 7.4 | Aldehydes and Ketones |

Data derived from a study on the decomposition of N-nitrosooxazolidones in phosphate buffer. dfg.de

Photodegradation Processes in Aqueous and Atmospheric Systems

Photodegradation, or the breakdown of compounds by light, is another critical abiotic process that influences the environmental persistence of N-nitroso compounds.

Aqueous Photodegradation:

Atmospheric Photodegradation:

In the atmosphere, N-nitroso compounds are generally short-lived due to facile degradation by sunlight and reactions with photochemically produced radicals, most notably the hydroxyl radical (•OH). food.gov.uk The reaction with hydroxyl radicals is a primary removal mechanism for many organic pollutants in the troposphere. While there is no specific data on the atmospheric degradation of this compound, its vapor pressure of 0.12 mmHg at 25°C suggests it has the potential to volatilize into the atmosphere. gassnova.no Once in the gas phase, it would likely be subject to degradation by hydroxyl radicals, similar to other volatile nitrosamines.

Application of Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a suite of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. gassnova.noepa.gov These processes, including UV/H₂O₂, Fenton and photo-Fenton reactions, and ozonation, have been shown to be effective in degrading various N-nitrosamines. gassnova.no

The primary mechanism of AOPs in nitrosamine (B1359907) degradation involves the abstraction of a hydrogen atom from the carbon adjacent (in the α-position) to the amino nitrogen by a hydroxyl radical. gassnova.no This initial attack leads to a cascade of reactions resulting in the breakdown of the parent molecule. The rate and efficiency of this degradation are influenced by the molecular structure of the nitrosamine. gassnova.no Studies on a range of nitrosamines have shown that the rate constants for hydroxyl radical reactions increase with the size and complexity of the alkyl substituents. gassnova.noepa.gov

While no studies have specifically reported on the degradation of this compound using AOPs, its structure suggests it would be susceptible to hydroxyl radical attack. The following table presents the hydroxyl radical rate constants for several N-nitroso compounds, illustrating the general reactivity of this class of compounds with •OH generated during AOPs.

| Compound | Type | Hydroxyl Radical Rate Constant (k•OH) (M⁻¹s⁻¹) |

| N-nitrosodimethylamine (NDMA) | Symmetric Aliphatic | 2.6 x 10⁸ |

| N-nitrosodiethylamine (NDEA) | Symmetric Aliphatic | 1.8 x 10⁹ |

| N-nitrosopyrrolidine (NPYR) | Ring | 2.5 x 10⁹ |

| N-nitrosopiperidine (NPIP) | Ring | 4.0 x 10⁹ |

| N-nitrosomorpholine (NMOR) | Ring | 1.9 x 10⁹ |

This table presents data for other N-nitroso compounds to illustrate the general reactivity with hydroxyl radicals and is not specific to this compound. Data sourced from studies on the free radical chemistry of nitrosamines. gassnova.noepa.gov

Fenton and Photo-Fenton Processes: The Fenton reaction (Fe²⁺ + H₂O₂) generates hydroxyl radicals and has been shown to decompose N-nitrosamines like N-nitrosodimethylamine (NDMA), leading to the release of nitric oxide (NO).

Ozonation: Ozone (O₃) can react with N-nitrosamines, although the reaction rates can be slow for some compounds like NDMA. However, in combination with hydrogen peroxide (O₃/H₂O₂), the degradation is significantly enhanced due to the increased production of hydroxyl radicals.

Sonolysis: The application of ultrasound (sonolysis) can also degrade organic compounds in water through the formation of radicals during acoustic cavitation.

Given the effectiveness of AOPs against a broad range of N-nitroso compounds, these technologies represent a promising approach for the removal of this compound from contaminated water.

Sorption and Transport Phenomena in Environmental Compartments

The sorption and transport of a chemical in the environment determine its distribution between soil, water, and air, and its potential to leach into groundwater. These processes are largely governed by the compound's physicochemical properties, such as its water solubility and octanol-water partition coefficient (Kow), and the characteristics of the environmental matrix, like soil organic carbon content and pH.

There is a lack of specific experimental data on the sorption and transport of this compound. However, its physicochemical properties can be used to predict its likely environmental behavior. The octanol-water partition coefficient (LogP) for this compound is reported as 0.28390. gassnova.no This relatively low LogP value suggests that the compound is fairly hydrophilic, meaning it has a preference for the aqueous phase over organic phases.

Compounds with low LogP values generally exhibit weak sorption to soil and sediment, especially in soils with low organic carbon content. This suggests that this compound would be relatively mobile in soil and could have the potential to leach from the soil surface into groundwater. Studies on other relatively polar organic compounds have shown that their mobility in soil is high, particularly in soils with low organic matter and high pH. The presence of organic matter, such as from manure amendments, can increase the sorption of some polar compounds, thereby reducing their mobility.

The vapor pressure of this compound is 0.12 mmHg at 25°C, indicating a moderate potential for volatilization from surface water and moist soil into the atmosphere. gassnova.no Once in the atmosphere, its fate would be governed by the photodegradation processes discussed in section 6.2.

The table below lists some of the key physicochemical properties of this compound that influence its environmental fate.

| Physicochemical Property | Value | Implication for Environmental Fate |

| Molecular Formula | C₄H₆N₂O₃ | - |

| Molecular Weight | 130.10 g/mol | - |

| LogP (Octanol-Water Partition Coefficient) | 0.28390 | Low sorption to soil, higher mobility in water |

| Vapor Pressure | 0.12 mmHg @ 25°C | Moderate potential for volatilization |

Data sourced from chemical supplier and database information. gassnova.noepa.gov

Biochemical Transformations and Molecular Interactions of Nitroso 5 Methyloxazolidone

Enzymatic Biotransformation Pathways (e.g., Cytochrome P450-Mediated Oxidation, Denitrosation, Alpha-Hydroxylation)

The enzymatic biotransformation of N-nitrosamines, including cyclic structures like Nitroso-5-methyloxazolidone, is a critical determinant of their biological effects. The primary enzyme system responsible for their metabolism is the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. food.gov.uknih.govsemanticscholar.org These enzymes catalyze key oxidative reactions that can lead to either detoxification or metabolic activation.

Cytochrome P450-Mediated Oxidation: CYP enzymes, particularly isoforms like CYP2E1 and CYP2A6, are known to metabolize a variety of nitrosamines. food.gov.uksemanticscholar.orgnih.gov The oxidation process is a key event in the bioactivation of these compounds. nih.gov For N-nitrosamines, the most significant oxidative pathway is α-hydroxylation. food.gov.uknih.gov This reaction involves the enzymatic insertion of a hydroxyl group onto the carbon atom adjacent (in the alpha position) to the nitroso group. chemrxiv.org

Alpha-Hydroxylation: This pathway is widely considered the rate-limiting step for the metabolic activation of many nitrosamines. chemrxiv.org The resulting α-hydroxynitrosamine is an unstable intermediate. semanticscholar.org Following its formation, this intermediate spontaneously rearranges and decomposes to yield a highly reactive electrophilic species, a diazonium ion. food.gov.uknih.gov It is this diazonium ion that is ultimately responsible for the alkylation of biological macromolecules. semanticscholar.org While specific studies on this compound are limited, the presence of α-carbons in its oxazolidone ring makes it a probable substrate for this critical activation pathway. The formation of the methanediazonium ion via alpha-hydroxylation is strongly implicated in cellular toxicity. nih.gov

Table 1: Key Enzymatic Biotransformation Pathways for N-Nitrosamines

| Pathway | Primary Enzyme System | Key Intermediate | Consequence |

|---|---|---|---|

| Alpha-Hydroxylation | Cytochrome P450 (e.g., CYP2E1, CYP2A6) | α-Hydroxynitrosamine | Activation : Leads to the formation of reactive alkylating diazonium ions. food.gov.uknih.gov |

| Denitrosation | Cytochrome P450 | - | Detoxification : Removes the nitroso group, preventing the formation of alkylating agents. food.gov.uknih.gov |

| Oxidation to Carboxylic Acids | Cytochrome P450 (e.g., P450 2E1, P450 2A6) | Aldehydes | Further Metabolism : Aldehydes formed from initial oxidation can be further oxidized to carboxylic acids. nih.govnih.gov |

Non-Enzymatic Chemical Reactions within Biological Milieus (e.g., Reactions with Biological Nucleophiles)

Beyond enzymatic catalysis, this compound can undergo chemical reactions within the biological environment. These non-enzymatic transformations are influenced by the local chemical milieu, including pH and the presence of endogenous nucleophiles. The electrophilic nature of the nitrosamine (B1359907) functional group and its reactive metabolites makes them susceptible to attack by biological nucleophiles.

N-nitroso compounds are known to react with various cellular components. food.gov.uk One of the most significant non-enzymatic reactions is denitrosation facilitated by thiol-containing molecules. Studies on the related compound nitrosocimetidine have shown that it decomposes rapidly in the presence of thiols like reduced glutathione (B108866) and cysteine, with a substantial portion of the degradation resulting in denitrosation. nih.gov Glutathione, a ubiquitous antioxidant in cells, and cysteine residues in proteins can act as nucleophiles, attacking the nitroso group and leading to the formation of the parent amine and nitric oxide. This reaction represents a non-enzymatic detoxification pathway that can compete with metabolic activation.

Mechanisms of Adduct Formation with Biological Macromolecules (e.g., DNA, Proteins)

The biological activity of this compound is intrinsically linked to the ability of its reactive metabolites to form covalent adducts with critical cellular macromolecules, namely DNA and proteins. food.gov.uk This process, known as alkylation, can disrupt normal cellular function.

The key step leading to adduct formation is the metabolic activation via α-hydroxylation, which generates a highly reactive diazonium ion. food.gov.uknih.gov This electrophilic intermediate readily attacks nucleophilic sites on macromolecules, forming stable covalent bonds. semanticscholar.org

The formation of DNA adducts is a critical event in the genotoxicity of nitrosamines. food.gov.uknih.gov The diazonium ion generated from the metabolic activation of this compound can alkylate DNA bases. The nucleophilic centers in DNA, such as the nitrogen and oxygen atoms of purine (B94841) and pyrimidine (B1678525) bases, are primary targets.

For instance, simpler nitrosamines like N-nitrosodimethylamine (NDMA) are known to produce methylated DNA adducts such as 7-methylguanine (B141273) (7-Me-Gua) and O⁶-methylguanine (O⁶-Me-Gua). food.gov.uknih.gov For cyclic nitrosamines, the resulting adducts are more complex. The activated intermediate from this compound would alkylate DNA, potentially leading to ring-opening of the oxazolidone structure and covalent attachment to the DNA base. The formation of such adducts can lead to miscoding during DNA replication, mutations, and the initiation of carcinogenesis. nih.govfigshare.com The interaction of carbonyl-nucleobase adducts with cellular components can trigger immune responses. nih.gov

In addition to DNA, the reactive electrophilic intermediates derived from this compound can react with proteins. food.gov.uk Protein alkylation is a chemical modification where alkyl groups are covalently attached to specific amino acid residues. creative-proteomics.com

The nucleophilic side chains of certain amino acids are susceptible to alkylation. Cysteine, with its highly nucleophilic thiol (-SH) group, and lysine, with its amino group, are common targets for such modifications. creative-proteomics.com Other residues that can be modified include histidine and methionine. nih.govnih.gov The formation of protein adducts can alter the protein's structure and function, potentially leading to enzyme inactivation, disruption of signaling pathways, and cellular stress. While specific studies detailing the protein adducts of this compound are scarce, this mechanism is a well-established consequence of exposure to alkylating agents derived from N-nitrosamines.

Table 2: Mechanisms of Macromolecular Adduct Formation

| Macromolecule | Reactive Species | Target Sites | Consequence |

|---|---|---|---|

| DNA | Diazonium Ion | Nucleophilic centers on DNA bases (e.g., N7 of guanine, O6 of guanine). food.gov.uknih.gov | Formation of DNA adducts, leading to potential mutations and genotoxicity. nih.gov |

| Proteins | Diazonium Ion | Nucleophilic amino acid residues (e.g., Cysteine, Lysine, Histidine). creative-proteomics.com | Protein alkylation, leading to altered protein structure and function, enzyme inhibition. creative-proteomics.com |

Interaction with Subcellular Components and Organelles

The interaction of this compound and its metabolites with subcellular structures is dictated by the location of metabolic enzymes and the distribution of the resulting reactive species.

The primary site of nitrosamine metabolism is the liver, specifically within the endoplasmic reticulum, which is rich in Cytochrome P450 enzymes. food.gov.uk Following its absorption and distribution to the liver, this compound would be metabolized here. The unstable, reactive intermediates formed, such as the diazonium ion, are short-lived. Therefore, they are most likely to react with macromolecules in close proximity to their site of formation.

This leads to a high potential for adduct formation with DNA in the nucleus and mitochondria, and with proteins within the endoplasmic reticulum, cytosol, and nucleus of hepatocytes. However, some nitrosamines and their metabolites can be distributed to extrahepatic tissues, such as the lungs and respiratory tract, where local metabolic activation and subsequent adduct formation can also occur. food.gov.uknih.gov The formation of DNA adducts in the lung has been observed following administration of this compound in animal models. figshare.com

Q & A

Basic Research Questions

Q. How is Nitroso-5-methyloxazolidone structurally characterized, and what analytical techniques are most reliable for its identification?

- Methodological Answer : The compound is identified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The nitroso group (-NO) exhibits distinct UV-Vis absorption at 230–250 nm, while -NMR can resolve methyl and oxazolidone ring protons. Infrared (IR) spectroscopy further confirms the nitroso moiety (C-N=O stretch near 1450–1600 cm) . For nonvolatile N-nitroso compounds like this, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) improves sensitivity and specificity .

Q. What synthetic routes are commonly employed for this compound, and how are side products minimized?

- Methodological Answer : Synthesis typically involves nitrosation of 5-methyloxazolidone using sodium nitrite under acidic conditions (e.g., HCl). Temperature control (<5°C) and stoichiometric precision are critical to avoid over-nitrosation or decomposition. Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted amine or diazo compounds .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : The compound is thermally labile and prone to decomposition at >40°C, releasing NO gases. Stability studies using accelerated degradation protocols (e.g., 25°C/60% RH, 40°C/75% RH) with HPLC monitoring reveal optimal storage in anhydrous, dark conditions at -20°C. Buffered solutions (pH 6–7) minimize hydrolysis .

Q. How is the carcinogenic potential of this compound assessed in vitro?

- Methodological Answer : Ames tests (Salmonella typhimurium strains TA98/TA100) evaluate mutagenicity, while mammalian cell assays (e.g., micronucleus test in CHO cells) assess clastogenicity. Dose-response curves and metabolic activation (S9 liver homogenate) are critical to account for bioactivation pathways .

Advanced Research Questions

Q. How does the nitroso group influence the conformational dynamics of this compound, and what computational models validate these observations?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model rotational barriers of the nitroso group. NMR studies in deuterated solvents (e.g., DMSO-d) reveal restricted rotation (ΔG‡ ~12–15 kcal/mol), consistent with steric hindrance from the oxazolidone ring. Comparative analysis with non-carcinogenic analogs shows higher barriers correlate with carcinogenicity .

Q. What catalytic mechanisms enhance nitrosation efficiency in the synthesis of this compound?

- Methodological Answer : Thiocyanate ions (SCN) or formaldehyde catalysis accelerates nitrosation via intermediate formation of nitrosyl thiocyanate (ON-SCN). Kinetic studies (stopped-flow UV-Vis) quantify rate constants, while Arrhenius plots identify optimal activation energies. Catalytic efficiency is pH-dependent, peaking at pH 3–4 .

Q. How can environmental trace analysis of this compound be optimized in complex matrices (e.g., wastewater)?

- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges pre-concentrates the compound from aqueous samples. LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 116 → 70) achieves detection limits <0.1 ppb. Matrix effects are mitigated using isotope-labeled internal standards (e.g., -Nitroso-5-methyloxazolidone) .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Meta-analysis of existing studies using PRISMA guidelines identifies confounding variables (e.g., impurity profiles, solvent effects). Dose-response reevaluation with standardized protocols (OECD TG 471/473) and inter-laboratory validation reduces variability. In silico QSAR models (e.g., TOPKAT) predict toxicity endpoints for cross-validation .

Methodological Frameworks for Research Design

- Experimental Design : Follow IARC guidelines for N-nitroso compound analysis, emphasizing replication, blinding, and negative controls .

- Data Analysis : Use tools compliant with NEMSIS/DHHS standards for statistical rigor, including ANOVA for batch variability and principal component analysis (PCA) for multivariate datasets .

- Literature Review : Apply PICO (Population, Intervention, Comparison, Outcome) frameworks to structure hypotheses and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to prioritize studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.